2-{(2E)-2-[2-(difluoromethoxy)benzylidene]hydrazinyl}-1,3-thiazol-4(5H)-one
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Overview
Description
2-(DIFLUOROMETHOXY)BENZALDEHYDE (4-OXO-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE is a complex organic compound with the molecular formula C11H9F2N3O2S It is a derivative of thiazolidine, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms
Preparation Methods
The synthesis of 2-(DIFLUOROMETHOXY)BENZALDEHYDE (4-OXO-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE typically involves multiple steps. One common method includes the reaction of 2-(DIFLUOROMETHOXY)BENZALDEHYDE with hydrazine derivatives to form the hydrazone . This intermediate can then undergo cyclization reactions to form the thiazolidine ring. Industrial production methods often involve the use of catalysts and optimized reaction conditions to improve yield and selectivity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzaldehyde moiety.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(DIFLUOROMETHOXY)BENZALDEHYDE (4-OXO-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing into its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The thiazolidine ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing biological processes .
Comparison with Similar Compounds
Similar compounds include other thiazolidine derivatives such as:
- 2-(DIFLUOROMETHOXY)BENZALDEHYDE (4-(4-BR-PH)-1,3-THIAZOL-2(3H)-YLIDENE)HYDRAZONE
- 2-(DIFLUOROMETHOXY)BENZALDEHYDE (4-HO-5-ME-1,3-THIAZOL-2(5H)-YLIDENE)HYDRAZONE
Compared to these compounds, 2-(DIFLUOROMETHOXY)BENZALDEHYDE (4-OXO-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C11H9F2N3O2S |
---|---|
Molecular Weight |
285.27 g/mol |
IUPAC Name |
(2E)-2-[(E)-[2-(difluoromethoxy)phenyl]methylidenehydrazinylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H9F2N3O2S/c12-10(13)18-8-4-2-1-3-7(8)5-14-16-11-15-9(17)6-19-11/h1-5,10H,6H2,(H,15,16,17)/b14-5+ |
InChI Key |
YJTPQXMEUGSIIP-LHHJGKSTSA-N |
Isomeric SMILES |
C1C(=O)N/C(=N\N=C\C2=CC=CC=C2OC(F)F)/S1 |
Canonical SMILES |
C1C(=O)NC(=NN=CC2=CC=CC=C2OC(F)F)S1 |
Origin of Product |
United States |
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